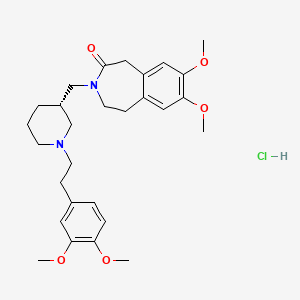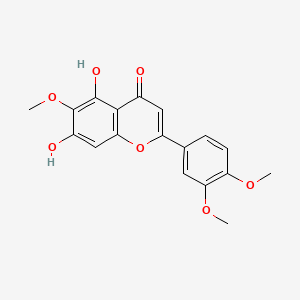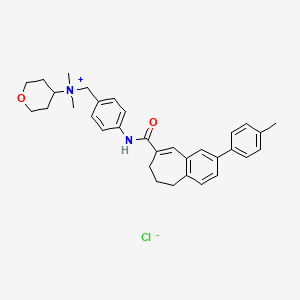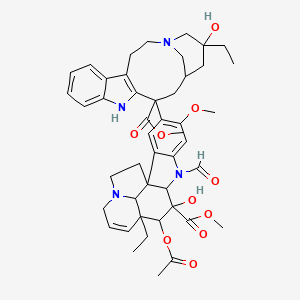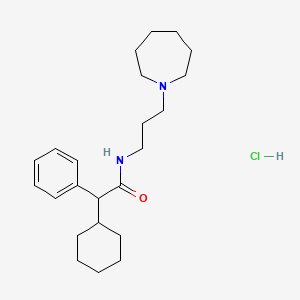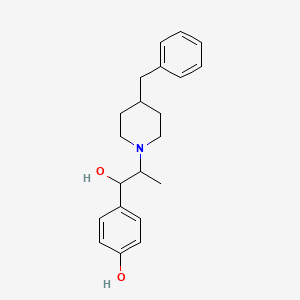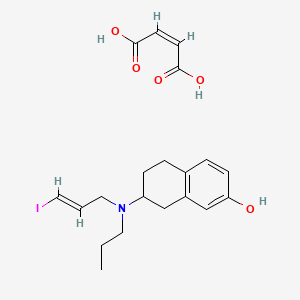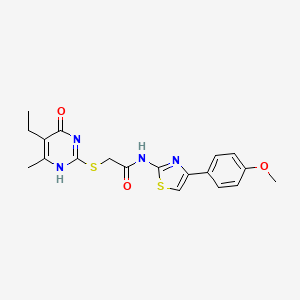
T16AInh-A01
Descripción general
Descripción
T16AInh-A01 is a potent and selective inhibitor of the calcium-activated chloride channel (CaCC)/transmembrane protein 16A (TMEM16A, ANO1) with an IC50 of 1.8 μM .
Synthesis Analysis
T16AInh-A01 is an aminophenylthiazole and is a potent transmembrane protein 16A (TMEM16A) inhibitor, inhibiting TMEM16A-mediated chloride currents with an IC50 value of 1 µM .Molecular Structure Analysis
The molecular structure of T16AInh-A01 is 2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]-acetamide .Chemical Reactions Analysis
T16AInh-A01 has been shown to have significant inhibitory effects on the mRNA levels of ANO1 and α-SMA, but it has a negligible effect on ANO1 at the protein level . It also led to the significant repression of cell proliferation, cell migration, and collagen secretion in CFs .Physical And Chemical Properties Analysis
T16AInh-A01 has a molecular weight of 416.52 and its molecular formula is C19H20N4O3S2 . It is a white to beige powder that is soluble in DMSO at a concentration of 5 mg/mL when warmed .Aplicaciones Científicas De Investigación
Neuropathic Pain Treatment
T16Ainh-A01 has been studied for its role in the treatment of neuropathic pain. It is found to be a selective TMEM16A inhibitor, which can reverse the hyperexcitability of Dorsal Root Ganglia (DRG) neurons . This suggests that T16Ainh-A01 could potentially be used to treat neuropathic pain induced by Spared Nerve Injury (SNI) .
Epilepsy Management
Research has shown that T16Ainh-A01 can suppress inherited seizure susceptibility in genetically epilepsy-prone rats . The activation of TMEM16A channels by T16Ainh-A01 significantly reduced the incidences of wild running seizures and generalized tonic-clonic seizures, suggesting its potential use in epilepsy management .
Tumor Cell Proliferation Inhibition
T16Ainh-A01 has been found to inhibit EGF-induced increases in CaCC currents, which can block the proliferation of tumor cells in vitro . This suggests that T16Ainh-A01 could potentially be used in cancer treatment.
Salivary Gland Cell Research
T16Ainh-A01 is a selective TMEM16A inhibitor that strongly inhibits chloride current in salivary gland cells . This property makes it a useful tool in the research of salivary gland cells and related diseases.
Intestinal and Airway Epithelial Cell Research
T16Ainh-A01 has been found to poorly inhibit total CaCC current in intestinal and airway epithelial cells, but it blocks mainly an initial, agonist-stimulated transient chloride current . This suggests that T16Ainh-A01 could be used in the research of intestinal and airway epithelial cells.
Chronic Refractory Pain Syndrome Research
The role of TMEM16A in chronic refractory pain syndrome, a clinically common condition affecting approximately 7–10% of the global population, can be studied using T16Ainh-A01 . By inhibiting TMEM16A, researchers can better understand the molecular mechanisms of this complex condition .
Mecanismo De Acción
Target of Action
T16AInh-A01 is a potent inhibitor of the transmembrane protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1) . TMEM16A functions as a calcium-activated chloride channel (CaCC) .
Mode of Action
T16AInh-A01 inhibits TMEM16A-mediated chloride currents . It interacts with TMEM16A, blocking the channel and preventing the flow of chloride ions . This inhibition is significant in salivary gland cells but has very little effect in airway and intestinal cells .
Biochemical Pathways
The inhibition of TMEM16A by T16AInh-A01 affects several biochemical pathways. One key pathway involves the ERK signaling pathway and NK-1 . TMEM16A, the ERK pathway, and NK-1 are activated in the dorsal root ganglion (DRG) after spared nerve injury (SNI) . ERK and NK-1 are downstream of TMEM16A activation .
Pharmacokinetics
It’s known that t16ainh-a01 can be administered intrathecally .
Result of Action
The inhibition of TMEM16A by T16AInh-A01 has several effects at the molecular and cellular levels. It prevents SNI-induced allodynia . It also reverses the hyperexcitability of DRG neurons harvested from rats after SNI . In addition, it blocks proliferation of tumor cells in vitro .
Action Environment
The action of T16AInh-A01 can be influenced by environmental factors. For example, in the context of ischemic stroke, TMEM16A expression was found to be upregulated in the injured kidney . In vivo knockdown of TMEM16A effectively prevented cisplatin-induced tubular cell apoptosis, inflammation, and kidney function loss . This suggests that the action of T16AInh-A01 can be influenced by the pathological environment.
Safety and Hazards
Direcciones Futuras
T16AInh-A01 has potential therapeutic applications. It has been suggested that TMEM16A activation in DRG leads to a positive interaction of the ERK pathway with activation of NK-1 production and is involved in the development of neuropathic pain after SNI . The blockade of TMEM16A or inhibition of the downstream ERK pathway or NK-1 upregulation may prevent the development of neuropathic pain . Furthermore, TMEM16A has been identified as a potential target for future host-directed antiviral therapeutics .
Propiedades
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIYTNYMBWYHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T16AInh-A01 | |
CAS RN |
552309-42-9 | |
| Record name | 552309-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of T16Ainh-A01?
A1: T16Ainh-A01 selectively inhibits Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC) also known as Transmembrane protein 16A (TMEM16A) [].
Q2: How does T16Ainh-A01 interact with ANO1 channels?
A2: While the precise binding site of T16Ainh-A01 on ANO1 remains to be fully elucidated, studies suggest it may involve competitive interaction with calcium binding sites or electrostatic repulsion at the cytoplasmic surface of the channel, ultimately blocking chloride ion conductance [].
Q3: What are the downstream effects of ANO1 inhibition by T16Ainh-A01?
A3: Inhibiting ANO1 with T16Ainh-A01 can lead to various downstream effects depending on the cell type and physiological context. Some observed effects include:
- Reduced cell proliferation and migration: This has been observed in various cell types, including human lung fibroblasts, airway and intestinal epithelial cells, brain capillary endothelial cells, and cancer cell lines [, , , ].
- Suppressed collagen secretion: T16Ainh-A01 has shown potential in reducing collagen secretion in cardiac fibroblasts, suggesting a potential role in mitigating fibrosis [].
- Modulation of smooth muscle tone: In airway smooth muscle, T16Ainh-A01 can induce relaxation, while in vascular smooth muscle, it can inhibit pressure-induced myogenic constriction [, ].
- Altered neuronal excitability: T16Ainh-A01 has been shown to modulate synaptic transmission in the retina and affect pain signaling in sensory neurons [, ].
Q4: Does T16Ainh-A01 affect the activity of other chloride channels?
A4: While considered a selective ANO1 inhibitor, T16Ainh-A01 has been reported to partially inhibit the volume-regulated anion channel (VRAC) at higher concentrations []. This finding highlights the need for careful interpretation of results when using T16Ainh-A01 in systems where other chloride channels might be present.
Q5: What is the molecular formula and weight of T16Ainh-A01?
A5: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of T16Ainh-A01.
Q6: Is there any spectroscopic data available for T16Ainh-A01?
A6: The provided research papers do not provide details on the spectroscopic characterization of T16Ainh-A01.
Q7: How stable is T16Ainh-A01 under various experimental conditions?
A7: The stability of T16Ainh-A01 under different experimental conditions, such as varying temperatures, pH levels, or exposure to light, is not explicitly discussed in the provided research excerpts. Further investigation into the compound's stability profile would be beneficial for researchers planning to utilize it in their experiments.
Q8: What is the potency of T16Ainh-A01 in inhibiting ANO1?
A8: T16Ainh-A01 inhibits ANO1 with an IC50 of approximately 1 μM []. This signifies its high potency in blocking ANO1-mediated chloride currents.
Q9: What are the potential therapeutic applications of T16Ainh-A01?
A9: Given its inhibitory action on ANO1, T16Ainh-A01 has garnered interest as a potential therapeutic agent for various conditions, including:
- Pulmonary fibrosis: By reducing collagen secretion and myofibroblast differentiation, T16Ainh-A01 might be beneficial in mitigating lung fibrosis [].
- Hypertension: T16Ainh-A01's ability to relax airway smooth muscle and inhibit vascular smooth muscle contraction suggests potential applications in managing hypertension and asthma [, ].
- Pain: T16Ainh-A01's involvement in modulating pain signaling pathways, as evidenced by its effects on capsaicin-induced pain behaviors, highlights its potential as an analgesic [].
- Cancer: Studies have demonstrated that T16Ainh-A01 can suppress the proliferation, migration, and invasion of various cancer cell lines, indicating its potential as an anti-cancer agent [, , ].
- Diabetic erectile dysfunction []
- Chronic rhinosinusitis []
- Human respiratory syncytial virus infection []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



